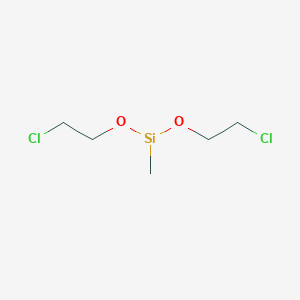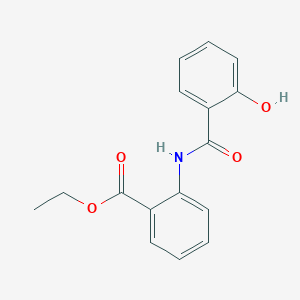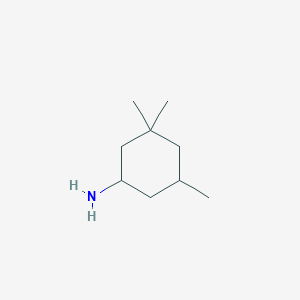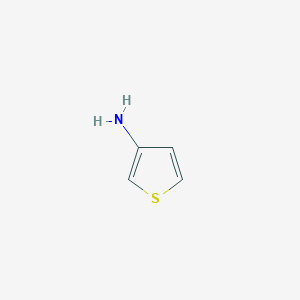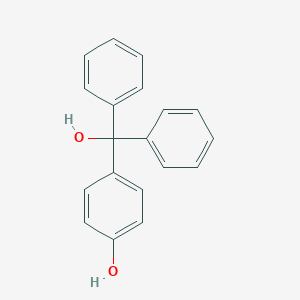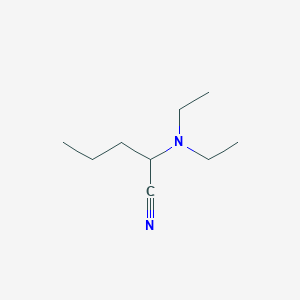![molecular formula C13H20O2 B096266 Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate CAS No. 16868-11-4](/img/structure/B96266.png)
Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly referred to as TMHA and is a bicyclic monomer that has been used in the synthesis of various polymers.
Wirkmechanismus
The mechanism of action of TMHA involves the formation of a covalent bond between the acrylate group of TMHA and the functional group of the polymer. This covalent bond results in the cross-linking of the polymer, which improves its mechanical and thermal properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TMHA. However, studies have shown that TMHA is not mutagenic or genotoxic and does not cause skin irritation or sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TMHA is its ability to cross-link polymers, which improves their mechanical and thermal properties. TMHA is also easy to handle and has a high purity. However, one of the limitations of TMHA is its high cost, which limits its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on TMHA. One area of research is the development of new polymers using TMHA as a monomer. Another area of research is the use of TMHA in the preparation of dental materials, such as adhesives and composites. Additionally, research can be conducted on the use of TMHA in the preparation of UV-curable coatings for the electronics industry. Finally, research can be conducted on the synthesis of TMHA using alternative methods to reduce the cost of production.
Synthesemethoden
The synthesis of TMHA involves the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride. This reaction yields a mixture of endo and exo isomers, and the endo isomer is separated through fractional distillation. TMHA can also be synthesized through the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic acid, followed by esterification with methanol.
Wissenschaftliche Forschungsanwendungen
TMHA has been used in various scientific research applications, including the synthesis of polymers, as a monomer in the preparation of dental materials, and as a cross-linking agent for epoxy resins. TMHA has also been used in the preparation of UV-curable coatings, which have applications in the electronics industry.
Eigenschaften
CAS-Nummer |
16868-11-4 |
|---|---|
Produktname |
Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10+,13+/m0/s1 |
InChI-Schlüssel |
PSGCQDPCAWOCSH-OPQQBVKSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)C=C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Andere CAS-Nummern |
16868-11-4 |
Synonyme |
endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



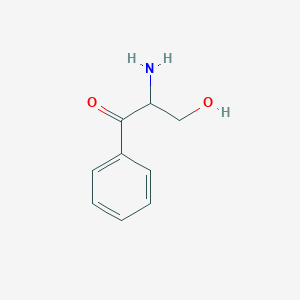
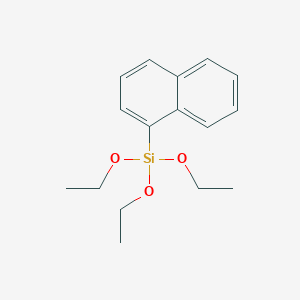
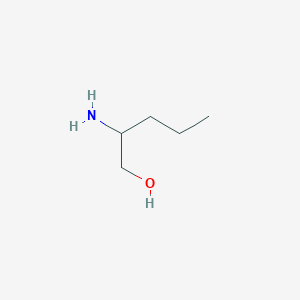
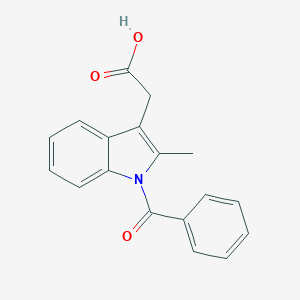


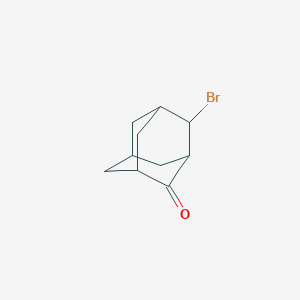
![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
